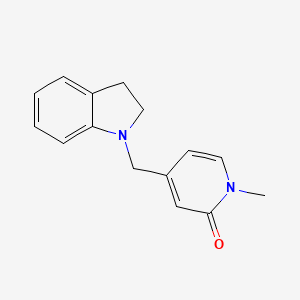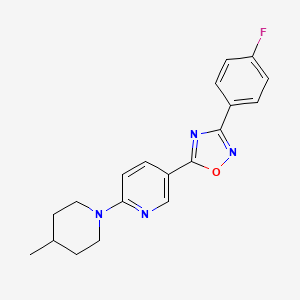![molecular formula C17H14FNO2S B7549036 N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide, also known as FN1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative of naphthalene, and its unique chemical structure has led to its investigation in a wide range of research areas, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
The mechanism of action of N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels and other cellular targets. Specifically, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which are important for regulating the electrical activity of cells. This inhibition leads to a decrease in the firing rate of neurons, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on ion channels, this compound has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of certain enzymes involved in inflammation. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide in lab experiments is its well-characterized chemical structure and synthesis method, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied in a variety of research areas, making it a valuable tool for investigating a wide range of biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems or require the use of lower concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide. One area of interest is the development of novel drugs based on the structure of this compound, which may have improved potency and selectivity compared to the parent compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to new insights into the function of ion channels and other cellular targets. Finally, the use of this compound in animal models of disease may provide further insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide involves the reaction of 2-naphthylamine with 3-fluorobenzyl chloride in the presence of a base, followed by the addition of sulfuryl chloride to form the sulfonamide derivative. This method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using a variety of analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide has been investigated for its potential use in a wide range of scientific research applications. In neuroscience, this compound has been shown to have potent inhibitory effects on the activity of certain ion channels, making it a potential tool for studying the function of these channels in the brain. In cancer research, this compound has been shown to have anti-proliferative effects on a variety of cancer cell lines, suggesting that it may have potential as a therapeutic agent. Additionally, this compound has been investigated as a potential lead compound for the development of new drugs targeting a variety of diseases.
Eigenschaften
IUPAC Name |
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-16-7-3-4-13(10-16)12-19-22(20,21)17-9-8-14-5-1-2-6-15(14)11-17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRJPHOGEIPEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)



![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)



![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)
